molecular formula C12H16F3N3O2S B2373662 2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034419-27-5

2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2373662
CAS No.: 2034419-27-5
M. Wt: 323.33
InChI Key: OLEBAJKDZUPXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings . Attached to this core are a cyclopropyl group, a trifluoropropyl group, and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine core could potentially allow for hydrogen bonding interactions . The trifluoropropyl group would introduce a degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazolo[1,5-a]pyrazine core might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens . The trifluoropropyl group could potentially undergo reactions involving the carbon-fluorine bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoropropyl group could make the compound more lipophilic, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Bioactivities

A series of 1H-pyrazole derivatives, similar to the chemical structure , have been synthesized and evaluated for their potential bioactivities. One study reported the synthesis of new 1H-pyrazole derivatives bearing an aryl sulfonate moiety through a one-pot cyclo-condensation reaction. These compounds were screened for anti-inflammatory activity and antimicrobial efficacy against various bacterial and fungal strains. Notably, one of the synthesized compounds showed potent anti-inflammatory properties, while the majority demonstrated activity against microbial strains (Kendre et al., 2013).

Antimicrobial Evaluation

Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at creating effective antibacterial agents. The research involved reacting a precursor with various active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine. The synthesized compounds underwent antibacterial activity tests, and eight of them displayed significant activities (Azab et al., 2013).

Antimicrobial Properties of Sulfonamide Derivatives

Further studies explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial application. The research produced various derivatives, including 2-pyridone, chromene, and hydrazone, by reacting N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide with different reagents. These compounds were assessed for their antibacterial and antifungal properties, showing promising results (Darwish et al., 2014).

COX-2 Inhibition for Anti-inflammatory Applications

In the context of anti-inflammatory drug development, a series of 1,5-diarylpyrazole derivatives containing sulfonamide were synthesized and evaluated for their COX-2 inhibition capabilities. This work led to the identification of celecoxib, a potent and selective COX-2 inhibitor that underwent clinical trials for treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as studies to determine its physical and chemical properties, reactivity, and potential applications .

Properties

IUPAC Name

2-cyclopropyl-5-(3,3,3-trifluoropropylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2S/c13-12(14,15)3-6-21(19,20)17-4-5-18-10(8-17)7-11(16-18)9-1-2-9/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEBAJKDZUPXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.